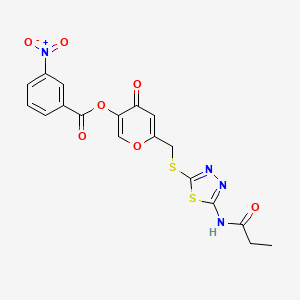![molecular formula C19H18N2O5S B2669677 N-(2H-1,3-benzodioxol-5-yl)-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide CAS No. 903364-08-9](/img/structure/B2669677.png)
N-(2H-1,3-benzodioxol-5-yl)-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2H-1,3-benzodioxol-5-yl)-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide is a complex organic compound with potential applications in medicinal chemistry and cancer pharmacotherapy. This compound is characterized by its unique tricyclic structure, which includes a benzodioxole moiety, a sulfonamide group, and an azatricyclic core. The presence of these functional groups and the overall molecular architecture contribute to its biological activity and potential therapeutic applications.
Méthodes De Préparation
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide involves multiple steps, including the formation of the benzodioxole moiety, the construction of the azatricyclic core, and the introduction of the sulfonamide group. The synthetic route typically starts with the preparation of the benzodioxole intermediate, followed by cyclization reactions to form the tricyclic structure. The final step involves the introduction of the sulfonamide group under specific reaction conditions. Industrial production methods may involve optimization of these steps to improve yield and scalability.
Analyse Des Réactions Chimiques
N-(2H-1,3-benzodioxol-5-yl)-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reaction conditions and the functional groups involved.
Applications De Recherche Scientifique
Research has shown that derivatives of this compound can inhibit mitochondrial function and induce cell death in tumor cells under glucose starvation conditions . Additionally, it has been explored for its potential to target specific molecular pathways involved in cancer metabolism and survival . Beyond oncology, this compound may have applications in other areas of biology and medicine, such as the development of novel therapeutic agents for metabolic disorders.
Mécanisme D'action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide involves the inhibition of mitochondrial membrane potential, leading to the induction of cell death in tumor cells . This compound targets pathways that are crucial for the survival of glucose-starved tumor cells, making it a promising candidate for cancer therapy. The molecular targets and pathways involved include the mechanistic target of rapamycin (mTOR) and other key regulators of cellular metabolism .
Comparaison Avec Des Composés Similaires
Similar compounds to N-(2H-1,3-benzodioxol-5-yl)-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide include other benzodioxole derivatives and tricyclic sulfonamides. For example, compounds like amuvatinib and its derivatives share structural similarities and have been studied for their anticancer properties . The uniqueness of this compound lies in its specific combination of functional groups and its ability to target mitochondrial function under glucose starvation conditions, which distinguishes it from other related compounds .
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5S/c22-18-6-3-13-9-15(8-12-2-1-7-21(18)19(12)13)27(23,24)20-14-4-5-16-17(10-14)26-11-25-16/h4-5,8-10,20H,1-3,6-7,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPEMGPPPXHGVDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)S(=O)(=O)NC4=CC5=C(C=C4)OCO5)CCC(=O)N3C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(adamantan-1-yl)(hydrazinecarbonyl)methyl]-4-methoxybenzamide](/img/structure/B2669594.png)
![3-[1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(4-methoxyphenyl)-1,2,4-thiadiazol-5-amine](/img/structure/B2669596.png)
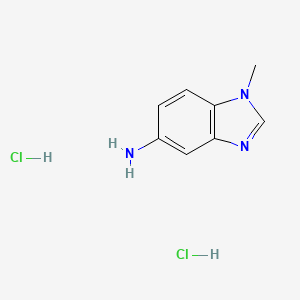
![Ethyl 2-(2-(4-(3-chlorophenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2669598.png)
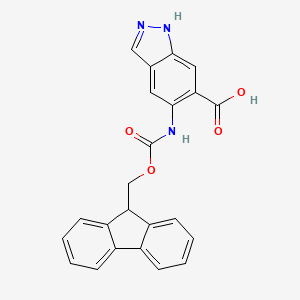
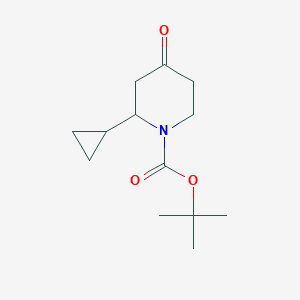
![2-{3-[(3-chloropyridin-4-yl)oxy]piperidine-1-carbonyl}quinoxaline](/img/structure/B2669603.png)
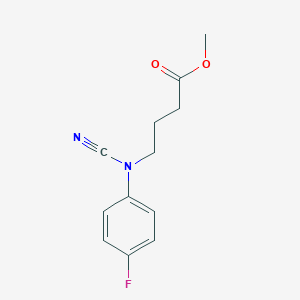
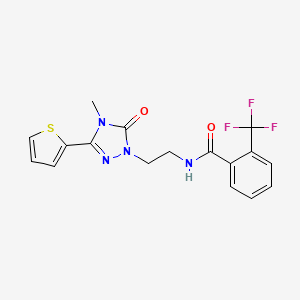
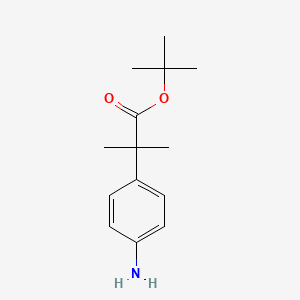
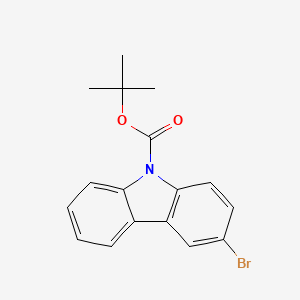
![(2Z)-8-ethoxy-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2669612.png)
![3-fluoro-4-methoxy-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide](/img/structure/B2669614.png)
